molecular formula C18H20FN3O2S2 B5747351 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide

4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5747351
M. Wt: 393.5 g/mol
InChI Key: MYQXTXHUJYSKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-715 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the inhibition of the enzyme p38 MAP kinase. This enzyme plays a crucial role in the inflammatory response, and its inhibition by TAK-715 leads to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide have been studied extensively in scientific research. This compound has been found to reduce the production of inflammatory cytokines, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide in lab experiments include its potent anti-inflammatory and analgesic properties, making it a valuable tool for studying the inflammatory response. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective inhibitors of p38 MAP kinase, and the study of its potential therapeutic applications in other inflammatory diseases. Additionally, the use of TAK-715 in combination with other anti-inflammatory drugs may lead to more effective treatments for inflammatory diseases.
In conclusion, 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively, making it a valuable tool for the study of the inflammatory response.

Synthesis Methods

The synthesis of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base. The resulting intermediate is then reacted with thioamide to produce the final product.

Scientific Research Applications

The potential therapeutic applications of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide have been studied extensively in scientific research. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c1-14-2-6-16(7-3-14)20-18(25)21-10-12-22(13-11-21)26(23,24)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXTXHUJYSKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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